1,3-Cyclooctadiene
Description
Significance of Cyclic Dienes in Organic and Organometallic Chemistry
Cyclic dienes are fundamental compounds in organic chemistry due to their ability to participate in a wide array of reactions, enabling the construction of complex molecular architectures. Their conjugated or isolated double bonds offer multiple sites for chemical transformations. In particular, cyclic dienes are pivotal in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for forming complex ring systems found in numerous natural products and pharmaceuticals. ontosight.aiontosight.aisolubilityofthings.comsmolecule.com
1,3-Cyclooctadiene (B162279) exemplifies the significance of cyclic dienes. Its structure allows it to act as a diene in Diels-Alder reactions, facilitating the synthesis of intricate carbon skeletons. ontosight.aisolubilityofthings.comsmolecule.com Beyond organic synthesis, this compound plays a crucial role in organometallic chemistry. It serves as a valuable ligand for transition metals, forming stable complexes that are indispensable in various catalytic processes, including hydrogenation and dimerization reactions. ontosight.aiontosight.aiguidechem.comsmolecule.com The ability of this compound to coordinate with metal centers makes it a key component in the design and development of new catalysts. ontosight.aismolecule.com
Overview of this compound's Research Landscape
The research landscape surrounding this compound is broad, encompassing its synthesis, reactivity, and applications as a chemical intermediate and in catalysis. It is synthesized through various methods, including the dimerization of butadiene, often catalyzed by transition metal complexes. ontosight.aiontosight.ai
Current research focuses on its utility in:
Complex Molecule Synthesis: this compound is a precursor for synthesizing various cyclic compounds, with its double bonds allowing for selective hydrogenation or manipulation through cycloaddition reactions to form complex ring structures. smolecule.com
Catalysis Research: It serves as a model substrate for investigating the activity and selectivity of diverse catalysts, enabling researchers to assess catalyst efficiency in hydrogenation reactions or to differentiate between various double bond types. smolecule.com For instance, studies have reported dendrimer-encapsulated Pd-Rh bimetallic nanoparticle catalyzed partial hydrogenation of this compound. sigmaaldrich.com It can also be a substrate in selective hydrogenation reactions using supported Pd catalysts on nitrogen-doped carbon nanotubes. lookchem.com
Ligand Design and Development: The molecular structure of this compound can be modified to create new ligands for catalysts, influencing catalyst behavior and potentially leading to novel catalytic systems. smolecule.com
Isomerization Studies: this compound can undergo isomerization to form other cyclic structures, such as 1,5-cyclooctadiene (B75094), under specific conditions. smolecule.comlookchem.com
Excited State Dynamics: Recent studies have explored the ultrafast structural dynamics of UV photoexcited cis,cis-1,3-cyclooctadiene, providing insights into its internal conversion and isomerization dynamics, which are crucial for understanding photochemistry. aip.orgresearchgate.net
The physical properties of this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ | ontosight.aiguidechem.comsigmaaldrich.com |
| Molecular Weight | 108.18 g/mol | guidechem.comsigmaaldrich.comnih.gov |
| Boiling Point | 142-144 °C (lit.) | sigmaaldrich.com |
| Density | 0.873 g/mL at 20 °C (lit.) | guidechem.comsigmaaldrich.com |
| Refractive Index | n20/D 1.494 | sigmaaldrich.com |
| Solubility | Insoluble in water, soluble in organic solvents | ontosight.aisolubilityofthings.com |
| Appearance | Colorless liquid | ontosight.aiguidechem.com |
Historical Context of this compound Studies
The study of cycloalkenes, including this compound, has been instrumental in advancing the understanding of cyclization processes and the creation of cyclic compounds within organic synthesis. solubilityofthings.com These early investigations laid foundational knowledge for the synthesis and reactivity of cyclic systems.
A notable historical example of research involving this compound in organometallic chemistry dates back to 1972. Wilke and co-workers reported a seminal example of Ni-catalyzed enantioselective hydrovinylation of this compound. This reaction, utilizing a menthol-derived trialkylphosphine ligand, a Ni(II) precursor, and an aluminum cocatalyst under high ethylene (B1197577) pressure, successfully yielded 3-vinylcyclooctene with reported optical purity. nih.gov This early work highlighted the potential of this compound in developing enantioselective catalytic processes and contributed to the growing field of transition metal catalysis.
Structure
3D Structure
Properties
IUPAC Name |
(1Z,3Z)-cycloocta-1,3-diene | |
|---|---|---|
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InChI |
InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2- | |
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InChI Key |
RRKODOZNUZCUBN-CCAGOZQPSA-N | |
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Canonical SMILES |
C1CCC=CC=CC1 | |
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Isomeric SMILES |
C1C/C=C\C=C/CC1 | |
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Molecular Formula |
C8H12 | |
| Record name | CYCLOOCTADIENES | |
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DSSTOX Substance ID |
DTXSID30865523 | |
| Record name | 1,3-Cyclooctadiene | |
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Molecular Weight |
108.18 g/mol | |
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Physical Description |
Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber., Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | CYCLOOCTADIENES | |
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Flash Point |
95 °F (NFPA, 2010) | |
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CAS No. |
29965-97-7, 1700-10-3, 3806-59-5 | |
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| Record name | 1,3-CYCLOOCTADIENE | |
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Synthetic Methodologies for 1,3 Cyclooctadiene and Its Derivatives
Stereoselective Synthesis of Trans-Cyclooctadiene Derivatives from 1,3-Cyclooctadiene (B162279)
The stereoselective synthesis of trans-cyclooctadiene derivatives from this compound is a challenging yet important area of organic chemistry, given the inherent strain and reactivity associated with trans-cycloalkenes. Several methodologies have been developed to achieve this, primarily focusing on photoisomerization techniques and multi-step synthetic routes that incorporate stereochemical control.
One pioneering approach to the enantioselective formation of trans-isomers from this compound was developed by Inoue. In 1978, Inoue and co-workers demonstrated the singlet sensitized photoisomerization of this compound to its trans-isomers. This process efficiently utilizes chiral aromatic esters as sensitizers. The proposed mechanism involves the formation of diastereomeric exciplexes upon irradiation, which then selectively partition into the desired trans-cyclooctadiene and the cis-isomer. This method provides a direct route for introducing the trans configuration into the cyclooctadiene framework. nih.gov
Beyond direct photoisomerization to trans-1,3-cyclooctadiene, synthetic strategies have also focused on generating strained trans-cyclooctene (B1233481) (sTCO) derivatives from this compound. These sTCOs are highly reactive and valuable in various applications, including bioorthogonal chemistry. A notable stereoselective pathway involves a sequence of reactions beginning with this compound:
Cyclopropanation: The synthesis commences with a Rh-catalyzed reaction of this compound with ethyl diazoacetate. This reaction leads to the formation of bicyclo[6.1.0]non-2-ene-9-carboxylate, typically obtained as a mixture of anti- and syn-isomers. chemrxiv.orgresearchgate.net
Saponification: The ethyl ester functionality of the bicyclic product is then saponified to yield the corresponding carboxylic acid derivative. chemrxiv.orgresearchgate.net
Iodolactonization: A crucial stereoselective step involves the iodolactonization of the carboxylic acid derivative. This reaction proceeds to form a favored bicyclic lactone ring as a single isomer, establishing a key stereochemical handle. chemrxiv.orgresearchgate.net
Photoisomerization and Hydrolysis: The lactone undergoes cis-trans alkene photoisomerization, followed by hydrolysis. This sequence ultimately produces an allylic hydroxyl-containing trans-cyclooctene (sTCO) where the hydroxyl group is cis to a carboxylic acid moiety. Further separation of axial and equatorial hydroxyl-substituted TCO diastereomers can be achieved. chemrxiv.orgresearchgate.net
This multi-step approach, as summarized in the table below, provides a controlled route to highly functionalized trans-cyclooctene derivatives, demonstrating the versatility of this compound as a starting material for complex stereoselective syntheses. chemrxiv.orgresearchgate.netresearchgate.netresearchgate.net
Table 1: Stereoselective Synthesis of Strained trans-Cyclooctene (sTCO) Derivatives from this compound
| Step | Reactant / Intermediate | Reagent / Catalyst | Product / Outcome | Stereoselectivity | Reference |
| 1 | This compound | Ethyl diazoacetate, Rh-catalyst | Bicyclo[6.1.0]non-2-ene-9-carboxylate | Mixture of anti- and syn-isomers | chemrxiv.orgresearchgate.net |
| 2 | Bicyclo[6.1.0]non-2-ene-9-carboxylate | Saponification | Carboxylic acid derivative | Not specified for this step | chemrxiv.orgresearchgate.net |
| 3 | Carboxylic acid derivative | Iodolactonization | Bicyclic lactone | Single isomer formed | chemrxiv.orgresearchgate.net |
| 4 | Bicyclic lactone | Photoisomerization, Hydrolysis | Allylic hydroxyl-containing trans-cyclooctene (sTCO) | Separation of axial and equatorial diastereomers possible | chemrxiv.orgresearchgate.net |
Reactivity and Transformational Pathways of 1,3 Cyclooctadiene
Cycloaddition Reactions of 1,3-Cyclooctadiene (B162279)
This compound (1,3-COD) is a versatile substrate in various cycloaddition reactions, serving as a building block for more complex cyclic and bicyclic systems. Its reactivity is rooted in the conjugated diene system within its eight-membered ring structure.
The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring. ontosight.ai In these reactions, this compound typically functions as the four-pi-electron component, or diene. ontosight.aismolecule.com It reacts with various dienophiles (two-pi-electron components) to yield bicyclic compounds. ontosight.ai The ability of this compound to participate in these reactions allows for the construction of complex molecular skeletons with a high degree of control over the stereochemical outcome. ontosight.ai
However, the reactivity of this compound as a diene can be sensitive to the structure of the dienophile. For instance, studies have shown that while it reacts with many dienophiles, it fails to form cycloadducts with others, such as β-fluoro-β-nitrostyrenes, under conditions where other cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene (B119728) are reactive. beilstein-journals.org
In a notable variation, the nitroso Diels-Alder (NDA) reaction, an acyl nitroso species generated in situ acts as the dienophile. This compound has been successfully employed as the diene component in such reactions, reacting with the nitroso dienophile to form the corresponding cycloadduct. nih.gov
Table 1: Examples of Diels-Alder Reactions Involving this compound as the Diene
| Diene | Dienophile | Oxidant/Conditions | Product Type | Yield | Citation |
|---|---|---|---|---|---|
| This compound | tert-butyl N-hydroxycarbamate (forms acyl nitroso species) | MnO₂ | Nitroso Diels-Alder Adduct | Excellent | nih.gov |
| This compound | tert-butyl N-hydroxycarbamate (forms acyl nitroso species) | CuCl / air | Nitroso Diels-Alder Adduct | Moderate | nih.gov |
| This compound | β-fluoro-β-nitrostyrenes | Thermal or MW activation | No reaction | 0% | beilstein-journals.org |
The stereochemical and regiochemical outcomes of Diels-Alder reactions are governed by well-established principles. wikipedia.orgwolfram.com The stereoselectivity is often dictated by the "endo rule," where the substituent on the dienophile points toward the diene in the transition state. wikipedia.org For intermolecular reactions, electronic effects primarily control the positional (regio) and stereochemical relationship between the substituents of the reacting components. wikipedia.org
In general, the regioselectivity of the Diels-Alder reaction follows the "ortho-para rule". amazonaws.com For a normal-demand reaction, a diene with an electron-donating group (EDG) at the C1 position has its largest Highest Occupied Molecular Orbital (HOMO) coefficient at C4. The dienophile, with an electron-withdrawing group (EWG), has its largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C2. The interaction between these two positions leads to the "ortho" product. amazonaws.com Computational studies, often using density functional theory, are employed to investigate and predict the regioselectivity and stereoselectivity of complex Diels-Alder reactions, such as those leading to trans-fused ring systems. nih.gov
Continuous flow chemistry offers significant advantages for chemical synthesis, including enhanced safety, reproducibility, and automation. researchgate.net This technology has been applied to the Diels-Alder reaction of this compound. Specifically, the nitroso Diels-Alder reaction involving 1,3-COD has been successfully performed using a continuous flow system. nih.gov In these setups, reagents are pumped through reactors, such as a column reactor packed with an oxidant like manganese dioxide (MnO₂), to generate the reactive dienophile in situ, which then reacts with the diene. nih.gov This method can lead to excellent yields and high purity of the resulting cycloadduct. nih.gov
Mechanistic investigations into the cycloaddition reactions of dienes provide fundamental insights into reaction pathways. For iron-catalyzed [4+4]-cycloadditions of 1,3-dienes, mechanistic studies involving kinetic analyses and isotope effect measurements support a mechanism of oxidative cyclization of two diene molecules, which is the step that determines both regio- and diastereoselectivity. nih.gov Computational studies have also been crucial in understanding the mechanisms of transition metal-catalyzed cycloadditions, differentiating between pathways such as a direct cycloaddition versus a cyclopropanation followed by a Cope rearrangement. researchgate.net
Beyond the ubiquitous [4+2] Diels-Alder reaction, this compound can participate in other types of cycloadditions, which are generally classified by the number of atoms each component contributes to the newly formed ring. chemistrytalk.org
One such example is the [4+3] cycloaddition. In reactions with catalytically-generated non-acceptor vinyl carbenes, this compound can, in principle, form seven-membered rings. However, under certain conditions, such as with a rhodium(II) catalyst at 40°C, the reaction of this compound has been observed to yield only the vinylcyclopropane (B126155) product instead of the [4+3] adduct. researchgate.netnih.gov This cyclopropane (B1198618) can be a key intermediate, as subsequent heating to high temperatures (160°C) can induce a Cope rearrangement to furnish the final 1,4-cycloheptadiene (B11937353) product, which is the formal [4+3] adduct. researchgate.netnih.gov
Iron-catalyzed [4+4] cyclodimerization of 1,3-dienes has been developed to produce cyclooctadiene products with high regioselectivity. nih.gov Furthermore, rhodium-catalyzed intramolecular [3+2] cycloadditions have been developed for substrates like 1-allene-vinylcyclopropanes, demonstrating another pathway for ring formation, although this specific reaction does not directly use this compound. pku.edu.cn
Diels-Alder Reactions: this compound as Diene and Dienophile
Catalytic Hydrogenation of this compound
The hydrogenation of this compound is a key transformation for producing valuable intermediates like cyclooctene (B146475) and the fully saturated cyclooctane (B165968). The outcome of the reaction is highly dependent on the catalyst and reaction conditions.
The selective partial hydrogenation of this compound to cyclooctene is a reaction of significant interest, as cyclooctene is a valuable monomer and synthetic intermediate. researchgate.netoup.com The primary challenge is to add one equivalent of hydrogen across one of the double bonds without further reducing the resulting cyclooctene to cyclooctane. researchgate.net
A variety of catalysts have been developed to achieve this selectivity. Palladium (Pd) catalysts are frequently used and often show high selectivity. researchgate.netlookchem.com For instance, silica-immobilized palladium-complex catalysts have demonstrated higher activity and selectivity for cyclooctene (COE) compared to commercial Pd/C catalysts, with the addition of ligands like N,N,N',N'-tetramethylethylenediamine (tmeda) boosting conversion while maintaining COE selectivity above 99 mol%. researchgate.net Bimetallic catalysts, such as palladium-platinum (Pd-Pt) clusters protected by polymers, have also been shown to be effective. oup.comoup.com In one study, Pd-Pt bimetallic clusters with a Pd/Pt molar ratio of 4/1 exhibited the highest catalytic activity for this transformation. oup.comoup.com The use of water and carbon monoxide as a hydrogen source via the water-gas shift reaction has also been demonstrated for the partial hydrogenation of this compound using a copper catalyst. scispace.com
Table 2: Catalytic Systems for the Selective Hydrogenation of this compound to Cyclooctene
| Catalyst System | Ligand/Support | Solvent | Selectivity to Cyclooctene (COE) | Citation |
|---|---|---|---|---|
| Pd-complex | Silica-immobilized with tmeda | Not specified | > 99 mol% | researchgate.net |
| Palladium-Platinum bimetallic clusters | Poly(N-vinyl-2-pyrrolidone) | Water/Ethanol | High selectivity | oup.comoup.com |
| Palladium nanoparticles | Nitrogen-doped carbon nanotubes | Not specified | High selectivity | lookchem.com |
| Palladium | Pumice support | Not specified | High selectivity | researchgate.net |
| Palladium | Polymer-bound ferrocenylamine sulfides | Not specified | Up to 100% | researchgate.net |
| Fe@FeₓOᵧ/Pd Nanoparticles | None | Ethanol | High activity | researchgate.net |
Complete Hydrogenation to Cyclooctane
The complete hydrogenation of this compound to cyclooctane is a fundamental transformation that involves the saturation of both double bonds within the eight-membered ring. This reaction is typically achieved through catalytic hydrogenation, a process where hydrogen gas (H₂) is added across the double bonds in the presence of a metal catalyst.
The process can be represented by the following reaction scheme: C₈H₁₂ + 2H₂ → C₈H₁₆
This transformation is a key step in various synthetic pathways where a saturated cyclooctane ring is the desired structural motif. The reaction proceeds sequentially, with the initial hydrogenation product being cyclooctene, which is then further hydrogenated to cyclooctane. The efficiency and completeness of this reaction are highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.
Commonly employed catalysts for this purpose include those based on platinum group metals, such as palladium and platinum, often supported on materials like carbon (Pd/C) or calcium carbonate (Pd/CaCO₃). These heterogeneous catalysts provide a surface for the reaction to occur, facilitating the addition of hydrogen atoms to the diene. The selection of the appropriate catalyst and conditions is crucial to ensure the reaction proceeds to completion, yielding cyclooctane as the major product.
The hydrogenation of this compound is not only a means of producing cyclooctane but also serves as a model reaction in catalysis research for understanding the mechanisms of diene hydrogenation and for developing new and more efficient catalytic systems. lookchem.comontosight.ai
Influence of Catalyst Structure and Reaction Media on Selectivity
The selective hydrogenation of this compound to cyclooctene, avoiding complete hydrogenation to cyclooctane, is a significant challenge in catalysis. The selectivity of this reaction is profoundly influenced by both the structure of the catalyst and the surrounding reaction medium.
Catalyst Structure:
The nature of the metallic catalyst plays a pivotal role in determining the selectivity of the hydrogenation process. Palladium (Pd) based catalysts are frequently used and have been the subject of extensive research. For instance, palladium nanoparticles supported on nitrogen-doped carbon nanotubes have demonstrated high activity and selectivity in the hydrogenation of this compound. lookchem.com The structural and electronic properties of the support material can significantly impact the performance of the catalyst. lookchem.com
Bimetallic catalysts, such as those combining palladium with other metals like platinum (Pt), gold (Au), or nickel (Ni), have been developed to enhance selectivity. oup.com For example, Pd/Pt and Au/Pd nanoclusters have been shown to be effective catalysts for the selective partial hydrogenation of this compound to cyclooctene. oup.com The alloy structure of these bimetallic nanoparticles can create unique active sites that favor the formation of the monoene over the fully saturated alkane. oup.com In Ni/Pd bimetallic nanoclusters, the catalytic activity is strongly dependent on the metal composition, with a specific Ni:Pd ratio leading to maximum activity. oup.com
The introduction of ligands can also modify the catalytic properties. For example, a silica-immobilized palladium-complex catalyst, when modified with the N,N,N′,N′-tetramethylethylenediamine (tmeda) ligand, exhibited a significant increase in the conversion of this compound with over 99 mol% selectivity for cyclooctene. researchgate.net This enhanced performance is attributed to electronic and geometric effects arising from the interaction between the tmeda ligand and the palladium atoms. researchgate.net
Reaction Media:
The choice of solvent can also affect the solubility of the reactants and the interaction of the substrate with the catalyst surface. For example, in the hydrogenation of substituted nitrobenzenes using Ni/Pd nanoclusters, the reaction medium was found to be a critical factor. oup.com
The table below summarizes the influence of different catalytic systems on the hydrogenation of this compound.
| Catalyst System | Support/Ligand | Product(s) | Selectivity | Reference(s) |
| Palladium Nanoparticles | Nitrogen-doped Carbon Nanotubes | Cyclooctene | High | lookchem.com |
| Pd/Pt Nanoclusters | Poly(N-vinyl-2-pyrrolidone) (PVP) | Cyclooctene | High | oup.com |
| Au/Pd Nanoclusters | Poly(N-vinyl-2-pyrrolidone) (PVP) | Cyclooctene | High | oup.com |
| Ni/Pd Nanoclusters | Poly(N-vinyl-2-pyrrolidone) (PVP) | Cyclooctene | Dependent on Ni:Pd ratio | oup.com |
| Palladium-complex | Silica | Cyclooctene | >99 mol% with tmeda ligand | researchgate.net |
| Ruthenium Nanoparticles | Ionic Liquid | Cyclohexene (from benzene) | High | ufrgs.br |
| Copper | - | Cyclooctene | High | osti.gov |
Oxidation Reactions of this compound
This compound undergoes a variety of oxidation reactions, yielding a range of products depending on the oxidizing agent and reaction conditions. These reactions are valuable for the synthesis of functionalized eight-membered ring systems.
Epoxidation:
Epoxidation of this compound involves the addition of a single oxygen atom across one of the double bonds to form an epoxide. This reaction can be achieved using various reagents. For example, iron-catalyzed epoxidation using hydrogen peroxide has been reported to produce this compound oxide. rsc.org Another method involves the use of sodium perborate (B1237305) in acetic acid, which can also yield the corresponding epoxide. acgpubs.orgsiirt.edu.tr The reaction with sodium perborate is thought to proceed via the in-situ formation of peracetic acid, which is the active oxidizing agent. acgpubs.org
Ozonolysis:
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of this compound with ozone (O₃) can lead to the formation of various difunctional products. datapdf.com The initial step is the formation of a primary ozonide, which can then rearrange and be worked up under reductive or oxidative conditions to yield different products. quora.com In a methanol (B129727) solvent, ozonolysis of this compound followed by a reductive work-up with dimethyl sulfide (B99878) (DMS) can produce difunctional compounds such as dialdehydes and their corresponding acetals. datapdf.com The regioselectivity of the ozonide fragmentation is influenced by the ring size of the cyclodiene. researchgate.net
Other Oxidation Reactions:
Besides epoxidation and ozonolysis, this compound can participate in other oxidation reactions. For instance, in the presence of certain catalysts, it can be oxidized to form other cyclic compounds. The specific products obtained depend on the nature of the oxidant and the catalyst used. These reactions are important for the synthesis of various cyclooctane derivatives with potential applications in materials science and pharmaceuticals. smolecule.com
The table below provides a summary of some of the oxidation reactions of this compound.
| Oxidizing Agent | Solvent | Product(s) | Reference(s) |
| Hydrogen Peroxide (with Iron catalyst) | - | This compound oxide | rsc.org |
| Sodium Perborate | Acetic Acid | This compound oxide | acgpubs.orgsiirt.edu.tr |
| Ozone (O₃) | Methanol | Dialdehydes, Acetals | datapdf.com |
Isomerization Phenomena in this compound Systems
This compound exhibits interesting isomerization phenomena, particularly under photochemical conditions. These isomerizations can lead to the formation of different geometric isomers and bicyclic compounds.
Photoisomerization to (Z,E)-1,3-Cyclooctadiene and Bicyclo[4.2.0]oct-7-ene
Upon photoexcitation, specifically with UV light, (Z,Z)-1,3-cyclooctadiene can undergo two primary photochemical transformations: a cis-trans isomerization to form the highly strained (Z,E)-1,3-cyclooctadiene, and an electrocyclic ring closure to yield cis-bicyclo[4.2.0]oct-7-ene. aip.orgscientificlabs.com These reactions are often in competition with each other, and the relative quantum yields of the products can be influenced by the experimental conditions.
The formation of (Z,E)-1,3-cyclooctadiene is a result of the isomerization around one of the double bonds, leading to a trans configuration within the eight-membered ring. This isomer is of particular interest due to its high strain and chirality. The electrocyclic ring closure to form bicyclo[4.2.0]oct-7-ene involves the formation of a new carbon-carbon bond between the C2 and C7 positions of the diene system. scientificlabs.comsigmaaldrich.com Studies have shown that the cyclization to bicyclo[4.2.0]oct-7-ene may proceed through the initial isomerization to the cis,trans isomer, which then undergoes cyclization. scientificlabs.comsigmaaldrich.com
The quantum yields for the formation of (Z,E)-1,3-cyclooctadiene and bicyclo[4.2.0]oct-7-ene have been predicted to be 0.28 and 0.01, respectively, based on UV-IR femtosecond pump-probe measurements. aip.org The use of nanosecond UV laser irradiation has also been shown to selectively drive the cyclization to bicyclo[4.2.0]oct-7-ene. aip.org
The table below summarizes the products of the photoisomerization of (Z,Z)-1,3-cyclooctadiene.
| Reactant | Product(s) | Reaction Type | Reference(s) |
| (Z,Z)-1,3-Cyclooctadiene | (Z,E)-1,3-Cyclooctadiene | Photoisomerization (cis-trans) | aip.orgkoreascience.kr |
| (Z,Z)-1,3-Cyclooctadiene | cis-Bicyclo[4.2.0]oct-7-ene | Photoisomerization (electrocyclic ring closure) | aip.orgscientificlabs.comsigmaaldrich.com |
Enantiodifferentiation in Photoisomerization
The photoisomerization of (Z,Z)-1,3-cyclooctadiene to the chiral (Z,E)-isomer offers an opportunity for enantiodifferentiating synthesis, where one enantiomer of the product is formed in excess. This can be achieved through the use of chiral photosensitizers.
Supramolecular chemistry has provided a powerful tool for achieving enantiodifferentiation in this reaction. By using chiral hosts, such as modified cyclodextrins, it is possible to create a chiral environment around the substrate molecule, which can influence the stereochemical outcome of the photoisomerization. For example, naphthalene-modified cyclodextrins have been synthesized and used as supramolecular chiral photosensitizing hosts for the enantiodifferentiating photoisomerization of (Z,Z)-1,3-cyclooctadiene. rsc.org The enantiomeric excess (ee) of the (Z,E)-isomer produced was found to be dependent on the size of the cyclodextrin (B1172386) cavity and the reaction temperature. rsc.org
Another approach involves the use of cyclodextrin-based rotaxanes as chiral sensitizers. In one study, γ-cyclodextrin–cucurbit rsc.orguril-wheeled researchgate.netrotaxanes with an encapsulated photosensitizer were used to achieve up to 15.3% ee for the (Z,E)-isomer, which was the highest reported at the time. acs.org The confinement of the substrate within the chiral cavity of the rotaxane was found to be crucial for achieving high enantioselectivity. acs.org
The use of polysaccharide-based chiral hosts, such as 6-O-(2-naphthoyl)curdlan, has also been explored. acs.org This sensitizing polysaccharide host was able to induce the formation of the (Z,E)-isomer with up to 8.7% ee in solution and 11.7% ee in the solid state. acs.org
The table below summarizes some of the results of enantiodifferentiating photoisomerization of (Z,Z)-1,3-cyclooctadiene.
| Chiral Sensitizer | Enantiomeric Excess (ee) of (Z,E)-isomer | Reference(s) |
| Naphthalene-modified β-cyclodextrin | Modest | rsc.org |
| γ-Cyclodextrin–cucurbit rsc.orguril-wheeled researchgate.netrotaxane | Up to 15.3% | acs.org |
| 6-O-(2-Naphthoyl)curdlan | Up to 11.7% (solid state) | acs.org |
| (-)-Menthyl benzenehexacarboxylate | Up to 18% (at -40 °C) | acs.org |
Excited State Dynamics and Non-Adiabatic Pathways
The photoisomerization of this compound is governed by complex excited-state dynamics that involve non-adiabatic transitions between different electronic potential energy surfaces. Understanding these dynamics is crucial for explaining the observed photochemical outcomes.
Upon excitation to the first electronically excited state (S₁), (Z,Z)-1,3-cyclooctadiene undergoes ultrafast decay back to the ground state (S₀). aip.orgnih.gov This decay is facilitated by conical intersections, which are points of degeneracy between the S₁ and S₀ potential energy surfaces. aip.orgnih.gov Trajectory surface hopping dynamics simulations have shown that the decay process is very rapid, occurring in under 100 fs. osti.gov
The dynamics of the excited state are characterized by distortions around the double bonds. aip.orgnih.gov The main distortions are localized on one of the double bonds and involve twisting and pyramidalization of one of the carbon atoms, similar to the behavior of ethylene (B1197577). aip.orgnih.gov However, a smaller number of trajectories show delocalized twisting of both double bonds. aip.orgnih.gov The interplay between these localized and delocalized distortions is a key factor in determining the photochemical pathway. aip.orgnih.gov
The excited-state dynamics of this compound have been compared to those of other conjugated dienes, such as 1,3-butadiene (B125203) and 1,3-cyclohexadiene. aip.org While the initial excitation is similar, the subsequent nuclear dynamics and photochemistry can be quite different. aip.org In the case of this compound, the flexibility of the eight-membered ring allows for a wider range of distortions and pathways to be accessed. aip.org
The study of these non-adiabatic pathways is essential for a complete understanding of the photoisomerization process and for developing strategies to control the photochemical outcome. temple.edu
Thermally Induced Isomerization Pathways (e.g., to 1,5-Cyclooctadiene)
The thermal behavior of this compound can lead to isomerization, forming other cyclic dienes. One notable transformation is its isomerization to 1,5-cyclooctadiene (B75094). This process is often studied in the context of the thermal rearrangements of its precursors, such as cis-bicyclo[4.2.0]oct-7-ene. The thermal conversion of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene can occur through different mechanistic pathways. rsc.orgacs.org One proposed route involves a direct disrotatory ring opening. acs.orgresearchgate.net An alternative pathway suggests an initial conrotatory ring opening to form cis,trans-1,3-cyclooctadiene, which can then isomerize to the more stable cis,cis isomer via a rsc.orgacs.org hydrogen shift or a trans-to-cis isomerization of the double bond. rsc.orgacs.org
Deuterium kinetic isotope effect studies have been instrumental in distinguishing between these possibilities. The observed small kinetic isotope effects for the isomerization of deuterated cis-bicyclo[4.2.0]oct-7-ene derivatives are inconsistent with mechanisms involving a rsc.orgacs.org hydrogen shift or a simple trans-to-cis double bond isomerization. nih.gov This evidence supports the direct disrotatory ring-opening mechanism as the preferred route. nih.gov
The isomerization of this compound to 1,5-cyclooctadiene can also be facilitated by transition metal complexes, such as those involving rhodium(I). acs.org
Computational studies, specifically using density functional theory, have been employed to investigate the energetics of these isomerization pathways. For instance, calculations have determined the activation energies for the competing disrotatory and conrotatory electrocyclic reactions of cis-bicyclo[4.2.0]oct-7-ene to be 43.2 and 33.5 kcal/mol, respectively, highlighting the energetic preference for the symmetry-allowed conrotatory pathway. acs.org
| Precursor/Reactant | Product(s) | Proposed Intermediate(s) | Key Mechanistic Feature |
| cis-Bicyclo[4.2.0]oct-7-ene | cis,cis-1,3-Cyclooctadiene | cis,trans-1,3-Cyclooctadiene | Competing disrotatory and conrotatory ring openings acs.org |
| cis,trans-1,3-Cyclooctadiene | cis,cis-1,3-Cyclooctadiene | - | rsc.orgacs.org Hydrogen shift or trans-to-cis isomerization rsc.orgacs.org |
| This compound | 1,5-Cyclooctadiene | Rhodium(I) π-complex | Metal-catalyzed isomerization acs.org |
Transition Metal-Catalyzed Hydrofunctionalization of this compound
Transition metal catalysis provides a powerful tool for the selective hydrofunctionalization of 1,3-dienes like this compound, enabling the formation of valuable chiral molecules. nih.gov These reactions involve the addition of a hydrogen atom and a functional group across one of the double bonds.
Enantioselective Hydrovinylation: A notable example of enantioselective hydrovinylation of this compound was reported as early as 1972. acs.orgrsc.org Using a nickel(II) precursor with a menthol-derived trialkylphosphine ligand and an aluminum cocatalyst, 3-vinylcyclooctene was produced with an optical purity of 70%. acs.orgnih.gov This reaction requires a relatively high pressure of ethylene. acs.orgnih.gov
Enantioselective Hydroamination: The nickel-catalyzed intermolecular hydroamination of 1,3-dienes has been developed to produce chiral allylic amines. acs.orgnih.gov For instance, methods have been established for the hydroamination of branched 1,3-dienes with primary aliphatic amines using a chiral C2-symmetric bisphosphine ligand, achieving high regio-, chemo-, and enantioselectivity. acs.org Mechanistic studies on related systems suggest that the nucleophilic attack of the amine on an allylnickel complex is a key step, which can be endergonic and require the presence of a diene to proceed efficiently. nih.gov
Enantioselective Hydrophosphinylation: While less common, nickel-catalyzed enantioselective hydrophosphinylation of 1,3-dienes has been developed. nih.gov A dual catalytic system involving nickel and a Brønsted acid allows for the regio- and enantioselective addition of diarylphosphine oxides to 1,3-dienes. acs.org Using a BINAP ligand, this method yields chiral allylic phosphine (B1218219) oxides with exclusive 1,2-regioselectivity and high enantiomeric excess. acs.org
Enantioselective Hydroalkoxylation: The development of a general and highly enantioselective hydroalkoxylation of 1,3-dienes remains a challenge. acs.orgnih.gov However, progress has been made in the nickel-catalyzed enantioselective hydroalkoxylation of linear dienes with various alcohols. acs.org By employing a Ni-DuPhos catalyst system under solvent-free conditions, a range of enantioenriched allylic ethers can be synthesized. acs.orgresearchgate.net This method has been shown to be effective for various alcohols and tolerates different functional groups. acs.org
| Hydrofunctionalization | Catalyst System | Product Type | Key Features/Findings |
| Hydrovinylation | Ni(II)/menthol-derived phosphine/Al cocatalyst | Chiral 3-vinylcyclooctene | 70% optical purity achieved. acs.orgnih.govrsc.org |
| Hydroamination | Ni/chiral bisphosphine ligand | Chiral allylic amines | High regio-, chemo-, and enantioselectivity with primary aliphatic amines. acs.org |
| Hydrophosphinylation | Ni/Brønsted acid/BINAP | Chiral allylic phosphine oxides | Exclusive 1,2-regioselectivity and >90% ee. acs.org |
| Hydroalkoxylation | Ni-DuPhos | Enantioenriched allylic ethers | First enantioselective hydroalkoxylation of linear dienes without racemization. acs.org |
The mechanisms of transition metal-catalyzed hydrofunctionalization of 1,3-dienes are complex and often depend on the specific metal, ligand, and reactants involved.
For nickel-catalyzed hydroalkoxylation, a proposed mechanism begins with ligand exchange on a Ni(0) precursor, followed by the coordination of both the alcohol and the 1,3-diene. acs.orgresearchgate.net A key step is believed to be a ligand-to-ligand hydrogen transfer (LLHT) directly from the alcohol to the diene, forming a cationic allylic intermediate. acs.orgresearchgate.net This is followed by an outer-sphere nucleophilic attack by the alkoxide to yield the final product. acs.orgresearchgate.net Kinetic studies and crossover experiments support this pathway, indicating that the reaction can be reversible and that the catalyst resting state may be the nickel-allyl intermediate. researchgate.net
In the case of nickel-catalyzed hydroamination, studies on related systems have shown that the reaction can be reversible. nih.gov The process likely involves the formation of a nickel-hydride species that is trapped by the diene to form an allyl complex. nih.gov The subsequent nucleophilic attack by the amine on this complex is a crucial step. nih.gov
For palladium-catalyzed hydrofunctionalization, theoretical studies suggest that the reaction can be initiated by a ligand-to-ligand hydrogen transfer, followed by a C-X (where X is the heteroatom) bond reductive elimination. researchgate.net The activation of the 1,3-diene can occur through a π-Lewis base activation pathway mediated by Pd(0). researchgate.net
Iron-catalyzed hydrovinylation of 1,3-dienes has also been studied, with mechanistic investigations pointing to the involvement of an iron diene complex as the catalyst resting state. princeton.edu The proposed pathway involves the oxidative cyclization of an alkene with the diene complex to form an iron metallacycle, followed by β-hydrogen elimination. princeton.edu
| Catalytic System | Proposed Key Intermediates | Key Mechanistic Steps | Supporting Evidence |
| Ni-catalyzed Hydroalkoxylation | Ni(0)-alkene-alcohol complex, Cationic Ni-allyl intermediate | Ligand-to-ligand hydrogen transfer (LLHT), Outer-sphere nucleophilic attack | Kinetic studies, Crossover experiments, Computational studies acs.orgresearchgate.net |
| Ni-catalyzed Hydroamination | Ni-H species, Ni-allyl complex | Reversible addition of amine to Ni-allyl complex | Mechanistic studies on related systems, Trapping experiments nih.gov |
| Pd-catalyzed Hydrosulfonylation | Pd(0)-diene complex | Ligand-to-ligand hydrogen transfer, C-S reductive elimination | Computational studies researchgate.net |
| Fe-catalyzed Hydrovinylation | Fe-diene complex, Fe-metallacycle | Oxidative cyclization, β-Hydrogen elimination | Isolation of catalyst resting state, Deuterium labeling, Kinetic analyses princeton.edu |
Organometallic Chemistry and Ligand Design with 1,3 Cyclooctadiene
Formation and Characterization of Transition Metal-1,3-Cyclooctadiene Complexes
1,3-Cyclooctadiene (B162279) (1,3-COD) is a versatile ligand in organometallic chemistry, readily forming stable complexes with a variety of transition metals. ontosight.aiguidechem.com These complexes are often synthesized through several principal methods, including the displacement of other ligands, direct reaction with metal precursors, and the isomerization of the more common 1,5-cyclooctadiene (B75094) (1,5-COD) ligand. The formation of these complexes is a critical first step in their application in catalysis and as precursors for other organometallic compounds. guidechem.comsmolecule.com
A common synthetic route involves the reaction of a suitable metal precursor with this compound. For instance, rhodium(I) complexes with substituted 1,3-dienes have been prepared by displacing ethylene (B1197577) from rhodium-ethylene complexes. rsc.org Similarly, the reaction of [M(cod)2] (where M = Ni, Pt and cod = 1,5-cyclooctadiene) with [Zn2Cp2] results in the formation of [CpM(ZnCp*)3] and the release of this compound, indicating a substitution and rearrangement process. acs.org Isomerization of 1,5-COD to 1,3-COD can also be catalyzed by transition metal complexes, such as those of zinc/zirconium, leading to the in-situ formation of 1,3-COD complexes. lookchem.comresearchgate.net
Structural Aspects of this compound Coordination to Metal Centers
The coordination of this compound to a transition metal center is a key determinant of the resulting complex's reactivity and stability. X-ray crystallography has been instrumental in revealing the detailed structural features of these complexes. wikipedia.orgrsc.org In most cases, the 1,3-COD ligand coordinates to the metal in a chelating fashion through both of its double bonds. rsc.org
The geometry of the metal center is significantly influenced by the coordination of the 1,3-COD ligand. For example, in a rhodium(I) complex with an N-heterocyclic carbene (NHC) ligand, the rhodium atom adopts a square-planar coordination geometry. researchgate.net Similarly, nickel(0) complexes with a bidentate NHC ligand and cyclooctadiene exhibit a pseudo-tetrahedral geometry. iucr.orgiucr.org The distortion from ideal geometries is often a result of the steric and electronic properties of the other ligands present in the complex.
The bond lengths and angles within the coordinated 1,3-COD ligand can also provide insights into the nature of the metal-ligand interaction. For instance, in a nickel(0) complex, the distances from the nickel center to the mid-points of the C=C double bonds of the COD ligand are not always equal, indicating some degree of asymmetry in the coordination. iucr.org Furthermore, the planarity of the diene can be distorted upon coordination.
Chelate Effect and Ligand Lability in M(1,3-COD)x Complexes
The stability of transition metal-1,3-cyclooctadiene complexes is significantly influenced by the chelate effect. This effect describes the enhanced stability of a complex containing a multidentate ligand, such as 1,3-COD, compared to a complex with analogous monodentate ligands. numberanalytics.comlibretexts.org The chelation of 1,3-COD to the metal center through its two double bonds results in the formation of a stable ring structure, which is thermodynamically more favorable than the coordination of two separate olefin ligands. libretexts.orgchemeurope.com This increased stability is primarily due to a more favorable entropy change upon complex formation. libretexts.org
Despite the stability imparted by the chelate effect, the this compound ligand is often considered labile, meaning it can be readily displaced by other ligands. wikipedia.org This lability is a crucial property that makes M(1,3-COD)x complexes valuable precursors in organometallic synthesis and catalysis. mdpi.com The displacement of the 1,3-COD ligand can be triggered by the introduction of other ligands, such as phosphines, or by changes in the reaction conditions. For example, the cyclooctadiene in [Cp*Ir(COD)X]PF6 complexes is thermally labile and can be replaced by trimethylphosphite. researchgate.net The lability of the COD ligand allows for the generation of catalytically active species in situ. For instance, cationic bis(phosphine) cobalt(I) diene complexes exhibit high substitutional lability of the cyclooctadiene ligand, which can be displaced by arenes or coordinating solvents. researchgate.netnih.gov
Development and Application of this compound-Derived Ligands
While this compound itself is a valuable ligand, its structure can also be modified to create new, tailored ligands for specific applications in catalysis. smolecule.com The functionalization of the cyclooctadiene ring allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn influences the behavior of the metal catalyst. smolecule.com
One approach to developing new ligands involves the introduction of substituents onto the 1,3-COD backbone. For example, the synthesis of complexes with 1-trimethylsilyl-1,5-cyclooctadiene has been reported, and the presence of the bulky trimethylsilyl (B98337) group introduces significant distortion in the structure of the resulting complexes compared to their unsubstituted counterparts. core.ac.uk These structural modifications can impact the catalytic activity and selectivity of the metal center.
Furthermore, the reactivity of the coordinated this compound can be harnessed to generate new ligand architectures. For instance, evidence suggests the insertion of a coordinated COD ligand into an Iridium-Hydride bond, leading to the formation of a cyclooctenyl ligand. acs.org Such transformations open up pathways to novel organometallic species with unique catalytic properties. The development of chiral ligands derived from this compound is of particular interest for asymmetric catalysis, aiming to achieve high enantioselectivity in various chemical transformations. nih.govacs.org
Role of this compound as a Precursor to Other Ligands
The utility of this compound in organometallic chemistry extends beyond its direct role as a ligand. It also serves as a valuable precursor for the synthesis of other important ligands. guidechem.comsmolecule.com The reactivity of the double bonds in 1,3-COD allows for a variety of chemical transformations that can lead to the formation of new ligand scaffolds.
One significant application is in the synthesis of N-heterocyclic carbene (NHC) ligands. The cyclooctadiene ligand in a ruthenium complex can be substituted by multiple mono-NHC ligands, leading to the in situ generation of poly-carbene ruthenium species. mdpi.com This approach avoids the often-complex synthesis of the free NHC ligands.
Catalytic Applications of 1,3 Cyclooctadiene Based Systems
Homogeneous Catalysis Mediated by 1,3-Cyclooctadiene (B162279) Complexes
In homogeneous catalysis, this compound often acts as a ligand in transition metal complexes, influencing their stability and reactivity. ontosight.ai These complexes are effective in a variety of catalytic reactions, including hydrogenation and dimerization. ontosight.ai
The selective hydrogenation of this compound to cyclooctene (B146475) is a significant area of research. oup.com Colloidal palladium catalysts have demonstrated high selectivity in this transformation, yielding cyclooctene with high purity. utexas.edu For instance, the partial hydrogenation of this compound can be achieved with high conversion rates using dendrimer-encapsulated palladium nanoparticles. utexas.edu
Bimetallic nanoparticle catalysts, such as those made of palladium and platinum, have also been explored. nih.gov These bimetallic systems can exhibit enhanced catalytic activities due to synergistic electronic effects between the metals. nih.govnih.gov In some cases, the selectivity for cyclooctene can reach over 99%. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can be tailored to favor the formation of either the partially hydrogenated cyclooctene or the fully hydrogenated cyclooctane (B165968). smolecule.comrsc.org
Furthermore, copper catalysts have been utilized for the selective hydrogenation of this compound, using water and carbon monoxide as a hydrogen source via the water-gas shift reaction. osti.gov Supported palladium catalysts, particularly on nitrogen-doped carbon nanotubes, have also shown high activity and selectivity in these reactions. lookchem.com
Table 1: Catalytic Hydrogenation of this compound
| Catalyst System | Product | Selectivity/Yield | Reference |
|---|---|---|---|
| Colloidal Pd | Cyclooctene | 99.9% yield | utexas.edu |
| Dendrimer-encapsulated Pd nanoparticles | Cyclooctene | 99% conversion | utexas.edu |
| Pd-Pt bimetallic nanoparticles | Cyclooctene | >99% selectivity | rsc.orgresearchgate.net |
| Copper with CO/H₂O | Cyclooctene | - | osti.gov |
| Pd on N-doped carbon nanotubes | Cyclooctene | High selectivity | lookchem.com |
This compound can undergo dimerization and oligomerization reactions, often catalyzed by transition metal complexes. For example, the cyclodimerization of 1,3-butadiene (B125203), a precursor to this compound, is an industrially important process catalyzed by nickel(0)/phosphine (B1218219) systems. rsc.org Metal-mediated dimerization of this compound itself can lead to the formation of novel bicyclic trienes. ubc.ca Nickel catalysts are also effective in the linear dimerization or oligomerization of olefins. google.com Specifically, nickel catalysts have been used for the cyclodimerization of 1,3-pentadiene, a related conjugated diene. core.ac.uk
While this compound itself is not chiral, it can be a component of chiral ligand systems for enantioselective catalysis. A notable example is the nickel-catalyzed hydrovinylation of this compound, which was one of the earliest reported metal-catalyzed asymmetric carbon-carbon bond-forming reactions. nih.govnih.gov Using a nickel catalyst with a menthol-derived trialkylphosphine ligand, 3-vinylcyclooctene was produced with significant optical purity. nih.gov
More broadly, enantioselective hydrofunctionalization of 1,3-dienes, including cyclic dienes, is a significant area of research. nih.gov Nickel-catalyzed enantioselective hydrocyanation, hydroarylation, and hydrophosphinylation of various 1,3-dienes have been developed using chiral ligands. nih.govacs.org For instance, the hydroalkoxylation of linear 1,3-dienes has been achieved with high enantioselectivity using a nickel-DuPhos catalyst system. acs.orgresearchgate.net
Heterogeneous Catalysis Involving this compound Substrates
Heterogeneous catalysts offer advantages in terms of separation and reusability. rsc.org For the transformations of this compound, supported metal nanoparticles and dendrimer-encapsulated systems immobilized on solid supports are prominent examples.
Dendrimer-encapsulated nanoparticles (DENs) serve as highly effective and selective catalysts for the hydrogenation of this compound. nih.gov These systems offer several advantages, including uniform size and composition of the nanoparticles, prevention of agglomeration, and the ability to control substrate access to the catalytic sites. nih.gov
Both monometallic and bimetallic DENs have been studied. Bimetallic DENs, such as Pd-Au or Pd-Pt, often exhibit enhanced catalytic activity compared to their monometallic counterparts due to synergistic electronic effects. nih.govrsc.org For the selective hydrogenation of this compound to cyclooctene, bimetallic Pd-Au DENs have shown improved performance over mixtures of monometallic nanoparticles. nih.govrsc.org Similarly, dendrimer-encapsulated subnano Pd clusters have been shown to catalyze the selective hydrogenation of this compound to cyclooctene, with catalytic activity increasing with the size of the palladium clusters. oup.com
DENs can be used as homogeneous catalysts or immobilized on solid supports for heterogeneous applications, which facilitates catalyst recovery and reuse. rsc.org For instance, dendrimer-encapsulated Pd nanoparticles have been made soluble in fluorous phases, allowing for efficient biphasic catalysis and easy recycling of the catalyst. utexas.edu
Table 2: Research Findings on Dendrimer-Encapsulated Nanoparticle Catalysts
| Catalyst System | Transformation | Key Finding | Reference |
|---|---|---|---|
| Bimetallic Pd-Au DENs | Selective hydrogenation of this compound | Enhanced catalytic activity compared to monometallic mixtures. | nih.govrsc.org |
| Dendrimer-encapsulated subnano Pd clusters | Selective hydrogenation of this compound to cyclooctene | Catalytic activity increases with the size of the Pd clusters. | oup.com |
| Fluorous phase-soluble dendrimer-encapsulated Pd nanoparticles | Biphasic hydrogenation of alkenes and conjugated dienes | High activity and selectivity, with easy catalyst recovery and reuse. | utexas.edu |
| Pd-Rh bimetallic DENs | Selective partial hydrogenation of this compound | - | nih.gov |
Role of this compound in Polymerization Catalysis
This compound can be involved in polymerization reactions, although this is a less explored area compared to its use in other catalytic transformations. The compound can undergo addition polymerization in the presence of certain catalysts or initiators. nih.gov More specifically, frameworks of 1,3-cyclic dienes like this compound can yield bicyclic olefins through intramolecular cycloaddition reactions, which can then be potential monomers for polymerization. ncsu.edu
While direct polymerization of this compound is not common, related cyclooctadiene isomers, such as 1,5-cyclooctadiene (B75094), are more frequently used as ligands in catalyst precursors for polymerization. For example, rhodium(I) complexes with 1,5-cyclooctadiene ligands have been used as catalyst precursors for the polymerization of carbenes from diazoesters. uva.nl Bis(1,5-cyclooctadiene)nickel(0) is a well-known catalyst for the oligomerization of acetylene (B1199291) and the dimerization of dienes. researchgate.net Iridium complexes containing cyclooctadiene are also used as catalyst precursors for reactions like hydrogenation and hydrosilylation. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctadiene
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymer synthesis that involves the ring-opening of cyclic olefins. ncsu.edu Eight-membered cyclic olefins, such as cyclooctadiene (COD), are valuable substrates for ROMP, leading to the formation of polyalkenamers with broad potential applications. researchgate.net The use of various catalysts, particularly ruthenium-based complexes like Grubbs catalysts, allows for control over the molecular weight and architecture of the resulting polymers. ncsu.eduresearchgate.net
While much of the literature focuses on the highly studied 1,5-cyclooctadiene isomer, this compound also serves as a substrate in these reactions. ncsu.edunih.gov The polymerization of COD via ROMP can be initiated by catalysts such as the second-generation Grubbs catalyst. spm.com.cnresearchgate.net This process can be employed to create specialized polymer structures. For instance, ROMP of cyclooctadiene in the presence of a chain transfer agent (CTA), like 1,4-diPOSS-but-2-ene, has been used to synthesize polyhedral oligomeric silsesquioxanes (POSS)-terminated polycyclooctadiene (PCOD) telechelics. spm.com.cn In this approach, the molecular length of the PCOD chains can be controlled by adjusting the molar ratio of the CTA to the cyclooctadiene monomer. spm.com.cn
Furthermore, surface-initiated ROMP (SiROMP) has been successfully applied to cyclooctadiene, a monomer known for its low ring-strain. nih.gov This was achieved by performing the polymerization in the vapor phase, a method that minimizes chain transfer side reactions that are often prevalent in solution, especially with low-strain monomers. nih.gov This technique allowed for the growth of 1,4-polybutadiene films covalently attached to silicon substrates. nih.gov
The resulting polymers from ROMP of cyclooctadiene have unique properties and can be used as building blocks for more complex macromolecules. For example, hydroxyl-terminated PCOD, prepared via ROMP, can act as a macroinitiator for the subsequent ring-opening polymerization of other monomers, like d,l-lactide, to form ABA triblock copolymers. researchgate.net
Free Radical Copolymerization of this compound
Free radical copolymerization presents a versatile method for synthesizing polymers from this compound with a range of comonomers. This approach is particularly effective for creating alternating copolymers with specific properties. rsc.orgdntb.gov.ua
The free radical copolymerization of this compound (COD) with electron-deficient monomers like maleic anhydride (B1165640) (MA) and various N-substituted maleimides has been shown to produce alternating copolymers with high performance. rsc.orgdntb.gov.ua These reactions, typically initiated by radical initiators such as 2,2′-azobis(isobutyronitrile) (AIBN), yield copolymers with a well-defined alternating structure. nii.ac.jprsc.org
Research demonstrates that unlike some diene-maleic anhydride systems, the reaction between 1,3-COD and MA does not form a Diels-Alder adduct; instead, it proceeds via radical pathways to yield an alternating copolymer. nii.ac.jp This copolymer is typically a white powder soluble in solvents like acetone (B3395972) and dimethylformamide. nii.ac.jp
The properties of these alternating copolymers can be systematically adjusted by changing the N-substituent on the maleimide (B117702) comonomer. This allows for the fine-tuning of key characteristics such as the glass transition temperature (Tg), which can range from 62 °C to 300 °C. rsc.orgresearchgate.netmuckrack.com The resulting polymers also exhibit excellent thermal resistance and high optical transparency, with transmissivity values reaching up to 90%. rsc.orgmuckrack.com
Below is a table summarizing the experimental data for the copolymerization of 1,3-COD with Maleic Anhydride (MA) under various conditions.
Table 1: Copolymerization of 1,3-COD and Maleic Anhydride (MA) Data sourced from supplementary materials of a study by Guo et al. rsc.org
| Entry | COD (mmol) | MA (mmol) | AIBN (mol%) | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | Đ (Mₙ/Mₙ) |
| 1 | 5 | 5 | 1 | 60 | 12 | 70 | 9.3 | 1.93 |
| 2 | 5 | 5 | 1 | 70 | 12 | 75 | 8.5 | 1.85 |
| 3 | 5 | 5 | 1 | 80 | 12 | 72 | 7.9 | 1.81 |
| 4 | 5 | 5 | 0.5 | 70 | 12 | 65 | 9.8 | 1.90 |
| 5 | 5 | 5 | 2 | 70 | 12 | 78 | 7.1 | 1.78 |
| 6 | 2.5 | 7.5 | 1 | 70 | 12 | 60 | 6.5 | 1.75 |
| 7 | 7.5 | 2.5 | 1 | 70 | 12 | 55 | 10.2 | 1.95 |
The mechanism of the alternating radical copolymerization between this compound (COD) and maleic anhydride (MA) or its derivatives is a key aspect of this process. A proposed mechanism suggests that the reaction proceeds through a classic free-radical pathway involving initiation, propagation, and termination steps. rsc.org
Initiation: The process begins with the thermal decomposition of an initiator, such as AIBN, to generate primary radicals.
Propagation: The propagation step is believed to be the crucial stage for the formation of the alternating structure. The high tendency for alternation is often explained by the concept of a charge-transfer complex (CTC) forming between the electron-rich diene (COD) and the electron-poor maleimide or maleic anhydride monomer. researchgate.net The polymerization may proceed through the homopolymerization of this CTC. Alternatively, a terminal radical model can also explain the alternation, where a growing polymer chain ending in a COD radical preferentially adds an MA monomer, and a chain ending in an MA radical preferentially adds a COD monomer due to favorable polar interactions. rsc.org The propagation can proceed via different pathways, leading to various possible microstructures in the final polymer chain. rsc.org
Competition with Diels-Alder Reaction: A significant mechanistic feature is the competition between the desired radical copolymerization and a potential [4+2] cycloaddition (Diels-Alder reaction). researchgate.net In the case of 1,3-COD and MA, experimental results indicate that under radical initiation conditions, copolymerization is the favored pathway, and the Diels-Alder adduct is not formed. nii.ac.jp The reaction conditions, such as temperature and the rate of catalyst addition, can influence the outcome; lower temperatures or slower catalyst addition rates could potentially favor the formation of the Diels-Alder adduct over the copolymer. researchgate.net
Termination: The polymerization process concludes when two growing radical chains combine (coupling) or undergo disproportionation, resulting in stable, non-radical polymer chains. rsc.org
Computational and Theoretical Investigations of 1,3 Cyclooctadiene
Electronic Structure and Molecular Orbital Analysis
Computational studies on cis,cis-1,3-cyclooctadiene (cc-COD) have provided insights into its electronic structure, which is fundamental to understanding its reactivity and photochemical behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.
In theoretical investigations of its excited state dynamics, an active space comprising four electrons in three orbitals has been utilized. This active space typically includes the HOMO-1, HOMO, and LUMO. aip.org The HOMO and HOMO-1 are the π and π* orbitals of the conjugated diene system, while the LUMO is the corresponding antibonding π* orbital. The energies and symmetries of these orbitals govern the molecule's electronic transitions and its behavior upon photoexcitation.
For dynamics simulations, the selection of these orbitals is crucial as they are directly involved in the electronic transitions that initiate photochemical reactions. aip.org The energy gap between the HOMO and LUMO is a key factor in determining the wavelength of light absorbed by the molecule. Theoretical calculations, such as Complete Active Space Self-Consistent Field (CASSCF), have been employed to determine the energies of the excited states. While CASSCF is known to overestimate excitation energies due to the lack of dynamic correlation treatment, it provides a valuable qualitative understanding of the electronic transitions. aip.org For instance, the first absorption band of cc-COD has been simulated using CASSCF, with the theoretical absorption peak calculated to be at 7.02 eV. aip.org
| Computational Method | Calculated Property | Value | Reference |
|---|---|---|---|
| CASSCF/cc-pVDZ | Theoretical Absorption Peak | 7.02 eV | aip.org |
| Experimental | Experimental Absorption Peak | 5.44 eV | aip.org |
Conformational Analysis and Ring Strain in 1,3-Cyclooctadiene (B162279)
The eight-membered ring of this compound imparts significant conformational flexibility. Computational methods have been instrumental in identifying the stable conformers of cis,cis-1,3-cyclooctadiene (cc-COD) and understanding the associated ring strain.
A conformational search using molecular mechanics, followed by optimization with Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, has revealed the existence of at least three distinct conformers for cc-COD in its ground state. aip.org The most stable of these conformers possesses C₂ symmetry. aip.org Further single-point energy calculations at a higher level of theory, CCSD(T)/cc-pVDZ, have been used to refine the relative energies of these conformers and to calculate their Boltzmann distributions at room temperature, providing a picture of their relative populations. aip.org
| Computational Method | Number of Conformers Found | Symmetry of Most Stable Conformer | Reference |
|---|---|---|---|
| Molecular Mechanics and DFT (B3LYP/6-31G(d)) | 3 | C₂ | aip.org |
Excited State Dynamics and Non-Adiabatic Trajectory Surface Hopping
The photochemical behavior of cis,cis-1,3-cyclooctadiene (cc-COD) following excitation to its first excited state (S₁) has been extensively investigated using non-adiabatic trajectory surface hopping dynamics simulations. aip.org These computational studies have elucidated the ultrafast decay pathways that allow the molecule to return to the electronic ground state (S₀).
The simulations reveal an ultrafast decay from the S₁ state to the ground state, a process that is facilitated by conical intersections (CIs). aip.org These CIs are points on the potential energy surface where two electronic states become degenerate, providing a highly efficient pathway for non-radiative relaxation. The distortions of the molecule that lead to these CIs are primarily localized around the double bonds. aip.org
The primary decay mechanism involves distortions localized on one of the two double bonds. These distortions include twisting and pyramidalization of one of the carbon atoms of that double bond, a motion similar to that observed in the excited state dynamics of ethylene (B1197577). aip.org A smaller number of trajectories show a decay pathway involving delocalized (non-local) twisting of both double bonds simultaneously. aip.org The calculations indicate that a wide area of the conical intersection seam is accessed during these non-adiabatic events. aip.org
Upon returning to the ground state, several photoproducts can be formed. The simulations have identified the formation of cis,trans-1,3-cyclooctadiene (ct-COD) through a cis-trans photoisomerization, and cis-bicyclo[4.2.0]oct-7-ene (BCO) via a photochemical electrocyclic ring closure. aip.org
The excited state dynamics of cc-COD have been compared to those of simpler linear and cyclic dienes, such as butadiene (BD) and 1,3-cyclohexadiene (B119728) (CHD), to understand the influence of the larger and more flexible ring system. aip.org
While the initial photoexcitation character is similar for these molecules, the subsequent nuclear dynamics at the conical intersections and the resulting photochemistry differ. In butadiene, photoexcitation leads to a competition between cis-trans isomerization and electrocyclic ring closure to cyclobutene, with the dynamics often localized on one double bond. aip.org In contrast, photoexcitation of the more rigid 1,3-cyclohexadiene leads to a delocalized excitation and a ring-opening reaction to form 1,3,5-hexatriene. aip.org
The dynamics of cc-COD exhibit characteristics of both. The localization of distortions on a single double bond resembles the behavior of butadiene, while the cyclic nature is shared with cyclohexadiene. The increased flexibility of the eight-membered ring in cc-COD, compared to the six-membered ring of CHD, plays a significant role in its distinct photochemical pathways. aip.org
| Molecule | Primary Photochemical Pathway(s) | Nature of Dynamics | Reference |
|---|---|---|---|
| 1,3-Butadiene (B125203) (BD) | cis-trans isomerization, electrocyclic ring closure | Localized on one double bond | aip.org |
| 1,3-Cyclohexadiene (CHD) | Electrocyclic ring opening | Delocalized on both double bonds | aip.org |
| cis,cis-1,3-Cyclooctadiene (cc-COD) | cis-trans isomerization, electrocyclic ring closure | Primarily localized, with some delocalized pathways | aip.org |
Density Functional Theory (DFT) Applications in Reaction Energetics
Density Functional Theory (DFT) has proven to be a valuable tool for investigating the energetics and mechanisms of reactions involving this compound. DFT calculations allow for the determination of activation energies and reaction energies, providing insights into the feasibility and selectivity of various chemical transformations.
One area where DFT has been applied is in the study of pericyclic reactions. For example, the aip.orgresearchgate.net hydrogen shift in this compound has been investigated using DFT. These calculations have identified two diastereomeric transition structures for this rearrangement. The computed activation energies are in qualitative agreement with experimental findings, and variations in these energies have been attributed to differences in the strain energies of the diene conformers and the transition states. researchgate.net
DFT has also been used to explore the 1,3-dipolar cycloaddition of nitrile oxides to this compound. These calculations help to rationalize the reactivity and regioselectivity of such reactions. mdpi.com
Furthermore, DFT calculations have been employed to understand the relative stabilities of cyclooctadiene isomers. For instance, the isomerization of 1,5-cyclooctadiene (B75094) to the more stable this compound has been studied, with DFT providing the relative Gibbs free energies of the isomers. researchgate.net
| Reaction Type | Computational Method | Key Findings from DFT Calculations | Reference |
|---|---|---|---|
| aip.orgresearchgate.net Hydrogen Shift | DFT | Identified diastereomeric transition states; activation energies correlate with strain. | researchgate.net |
| 1,3-Dipolar Cycloaddition | DFT | Investigated reactivity and regioselectivity with nitrile oxides. | mdpi.com |
| Isomerization | DFT | Calculated relative Gibbs free energies of cyclooctadiene isomers. | researchgate.net |
Advanced Spectroscopic Characterization of 1,3 Cyclooctadiene and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structural and conformational dynamics of 1,3-cyclooctadiene (B162279). Through the analysis of chemical shifts and coupling constants, detailed insights into the molecule's three-dimensional structure and its behavior in solution can be obtained. libretexts.org
Proton NMR Coupling Constants and Conformational Influences
The proton NMR spectrum of this compound provides a wealth of information about its non-planar conformation. aip.orgdntb.gov.ua The coupling constants between the vinyl protons are particularly sensitive to the molecule's geometry. aip.orgcapes.gov.br Studies have shown that the long-range coupling constants between vinyl protons in the nonplanar this compound are significantly different from those in the planar cyclopentadiene (B3395910) and the nearly planar 1,3-cyclohexadiene (B119728). aip.orgdntb.gov.uacapes.gov.br These differences are directly attributable to the distinct conformations of these molecules. aip.orgdntb.gov.ua
The analysis of these coupling constants, often aided by decoupling the methylene (B1212753) protons, allows for a detailed understanding of the conformational preferences of the eight-membered ring. aip.orgdntb.gov.uacapes.gov.br Dynamic NMR measurements, particularly at varying temperatures, have been instrumental in exploring the conformational properties of this compound, revealing the energetic barriers and equilibrium between different conformations. ucla.edu This technique, combined with empirical force-field calculations, has provided a comprehensive picture of the complex conformational landscape of this cyclic diene. ucla.edu
Table 1: Proton NMR Coupling Constants for Vinyl Protons in Cyclic Dienes
| Compound | Coupling Constant (J) | Reference |
|---|---|---|
| Cyclopentadiene | Varies | aip.org |
| 1,3-Cyclohexadiene | Varies | aip.org |
| This compound | Significantly different from planar/near-planar dienes | aip.org |
Note: Specific J values are dependent on experimental conditions and the specific protons being coupled.
Time-Resolved Photoelectron Spectroscopy (TRPES) in Excited State Dynamics
Time-Resolved Photoelectron Spectroscopy (TRPES) is a powerful technique used to investigate the ultrafast dynamics of molecules in their electronically excited states. aip.orgaip.orgresearchgate.net For cis,cis-1,3-cyclooctadiene, TRPES experiments have provided crucial insights into its behavior following photoexcitation. aip.orgaip.orgaps.org
In a typical TRPES experiment on cis,cis-1,3-cyclooctadiene, a UV pump pulse (e.g., at 4.75 eV) excites a vibrational wave packet to the first electronically excited state (S1). aip.orgaip.orgnih.gov A subsequent vacuum ultraviolet (VUV) probe pulse (e.g., at 7.92 eV) ionizes the molecule, and the kinetic energy of the ejected photoelectrons is measured as a function of the pump-probe delay. aip.orgaip.orgnih.gov
Experimental results indicate that the excited wave packet undergoes rapid internal conversion back to the ground state in less than 100 femtoseconds. aip.orgaip.orgnih.gov The TRPES data reveals distinct features that can be interpreted with the aid of electronic structure and trajectory surface hopping calculations. aip.orgaps.orgnih.gov These calculations help in assigning the observed photoelectron signals to ionization to different states of the molecular cation. aip.orgaps.org The dynamics of this compound are of particular interest as it is a larger and more flexible system compared to other well-studied dienes like 1,3-cyclohexadiene and trans-1,3-butadiene, offering a platform to explore how increased flexibility impacts internal conversion and isomerization dynamics. aip.orgaps.org
Table 2: Key Parameters in TRPES Studies of cis,cis-1,3-Cyclooctadiene
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Pump Pulse Energy | 4.75 eV | Excites the molecule to the S1 state | aip.orgaip.orgnih.gov |
| Probe Pulse Energy | 7.92 eV | Ionizes the excited molecule | aip.orgaip.orgnih.gov |
| Internal Conversion Time | < 100 fs | Indicates very rapid relaxation to the ground state | aip.orgaip.orgnih.gov |
Time-Resolved Electron Diffraction (TRED) for Ultrafast Structural Dynamics
Time-Resolved Electron Diffraction (TRED), particularly using mega-electron-volt (MeV) ultrafast electron diffraction (UED), is a direct method for observing the structural changes in molecules on a femtosecond timescale following photoexcitation. matilda.scienceunl.edursc.org This technique has been applied to study the photoinduced excited-state structural dynamics of cis,cis-1,3-cyclooctadiene. matilda.scienceunl.edursc.org
Upon excitation with a 200 nm UV laser pulse, the molecule's structural evolution is tracked from the initial Franck-Condon region, through conical intersections, and back to the ground state. matilda.sciencersc.org These experimental observations are often combined with trajectory surface hopping dynamics simulations to provide a complete picture of the reaction dynamics. matilda.sciencersc.org For this compound, TRED studies have revealed a novel primary reaction coordinate that involves a significant ring distortion, characterized by stretching along one axis and compression along the perpendicular axis. rsc.org The nuclear wavepacket is observed to remain compact as it moves along this coordinate towards the conical intersection, after which it rapidly spreads upon reaching the ground state, leading to the formation of multiple products. rsc.org This detailed structural information is crucial for understanding the governing principles of its relaxation and product formation pathways. matilda.sciencersc.org
UV-Vis, Circular Dichroism, and Fluorescence Spectroscopies in Photochemical Studies
UV-Vis absorption, circular dichroism (CD), and fluorescence spectroscopies are essential tools for investigating the photochemical and chiroptical properties of this compound and its derivatives. acs.orgnih.gov
UV-Vis Spectroscopy is used to study the electronic transitions in the molecule. The experimental absorption peak for cis,cis-1,3-cyclooctadiene is observed at 5.44 eV. aip.org This technique is also employed to monitor the progress of photochemical reactions, such as the photoisomerization of (Z,Z)-1,3-cyclooctadiene. acs.orgnih.gov
Circular Dichroism (CD) Spectroscopy is particularly valuable for studying chiral molecules. The photoisomerization of (Z,Z)-1,3-cyclooctadiene can lead to the formation of the chiral (Z,E)-isomer. acs.orgnih.govoaepublish.com CD spectroscopy has been used to demonstrate that optically pure (E,Z)-1,3-cyclooctadiene exhibits anomalously high specific rotation and circular dichroism for a simple diene, with a Δε of 12.8 M⁻¹ cm⁻¹ at its 228 nm absorption maximum in cyclohexane. acs.org This technique has also been used to study the enantiodifferentiating photoisomerization of this compound within supramolecular hosts like cyclodextrin (B1172386) nanosponges, where the interaction with the chiral host induces chirality in the photoproduct. beilstein-journals.org
Fluorescence Spectroscopy provides information about the excited states of molecules. In the context of this compound, fluorescence studies have been conducted on supramolecular complexes. acs.orgnih.gov For instance, the interaction and orientation of a biphenyl (B1667301) photosensitizer within a γ-cyclodextrin-based rotaxane, used to sensitize the photoisomerization of this compound, were investigated using fluorescence spectroscopy. acs.orgnih.gov These studies are crucial for understanding the mechanism of energy transfer and enantiodifferentiation in such systems. acs.orgnih.gov
Table 3: Spectroscopic Data for this compound and its Isomers
| Spectroscopic Technique | Compound/System | Key Finding | Reference |
|---|---|---|---|
| UV-Vis | cis,cis-1,3-cyclooctadiene | Absorption peak at 5.44 eV | aip.org |
| Circular Dichroism | Optically pure (E,Z)-1,3-cyclooctadiene | Δε = 12.8 M⁻¹ cm⁻¹ (at 228 nm) | acs.org |
| Fluorescence | Biphenyl photosensitizer in γ-cyclodextrin rotaxane for this compound isomerization | Interrogation of host-guest interactions | acs.orgnih.gov |
Research Applications of 1,3 Cyclooctadiene in Advanced Chemical Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules
1,3-Cyclooctadiene (B162279) (1,3-COD) is a versatile building block in organic synthesis due to its unique structural and reactive properties. guidechem.com Its conjugated double bonds within an eight-membered ring allow it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of intricate molecular architectures. guidechem.comontosight.ai
Natural Products and Pharmaceutical Intermediates
The cyclic structure and reactivity of this compound make it a crucial starting material for the synthesis of complex ring systems found in numerous natural products and pharmaceutical compounds. ontosight.ai Its ability to undergo reactions like Diels-Alder cycloadditions is instrumental in constructing polycyclic frameworks. guidechem.comontosight.ai
A notable application of this compound is in the synthesis of aminocyclitols, which are important structural motifs in bioactive natural products and pharmaceuticals. beilstein-journals.org For instance, the synthesis of 3-aminocyclooctanetriol and aziridinecyclooctanediol has been achieved starting from cis,cis-1,3-cyclooctadiene. beilstein-journals.org This process involves the photooxygenation of this compound to form a cyclooctene (B146475) endoperoxide, which serves as a key intermediate. beilstein-journals.org
Furthermore, research has demonstrated the use of this compound in the stereocontrolled synthesis of functionalized azaheterocyclic β-amino esters. researchgate.netresearchgate.net These compounds are valuable building blocks in medicinal chemistry, and their synthesis from this compound-derived β-amino acids opens up avenues for creating structurally diverse and complex molecules with potential pharmaceutical applications. researchgate.netresearchgate.net The synthetic strategy often involves ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM) of unsaturated N-protected cyclic β-amino esters derived from this compound. researchgate.netresearchgate.net
Functionalized Azaheterocyclic Compounds
This compound is a key starting material for the diversity-oriented synthesis of novel functionalized azaheterocyclic β-amino esters, which possess multiple chiral centers. researchgate.netresearchgate.net The synthesis strategy is centered on creating unsaturated N-protected cyclic β-amino esters from this compound. researchgate.netresearchgate.net These intermediates then undergo ring-opening metathesis (ROM) followed by selective ring-closing metathesis (RCM) to yield the desired azaheterocyclic structures. researchgate.netresearchgate.net This method allows for precise control over the stereochemistry of the final products, as the configuration of the chiral centers in the starting this compound-based β-amino acids dictates the structure of the resulting azaheterocyclic derivatives. u-szeged.hu
This approach has been utilized to produce a variety of azaheterocyclic frameworks, including β-amino lactones and β-amino lactams, which are considered highly valuable building blocks in organic synthesis. researchgate.netresearchgate.net The versatility of this method is enhanced by the use of various ruthenium-based catalysts in the metathesis steps. researchgate.netresearchgate.net
Role in Bioorthogonal Chemistry via Trans-Cyclooctene (B1233481) Linkers
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org this compound plays a crucial role as a precursor in the synthesis of trans-cyclooctene (TCO) linkers, which are key reagents in bioorthogonal chemistry. chemrxiv.orggoogle.com The inverse electron-demand Diels-Alder (IEDDA) reaction between TCOs and tetrazines is one of the fastest bioorthogonal "click" ligation reactions known. nih.gov
A concise and stereoselective synthesis of highly reactive and cleavable trans-cyclooctene linkers has been developed starting from this compound. chemrxiv.orgresearchgate.net This strategy involves the rhodium-catalyzed reaction of ethyl diazoacetate with this compound to form a bicyclo[6.1.0]non-2-ene-9-carboxylate intermediate. chemrxiv.org This intermediate can then be converted into bifunctional TCOs. chemrxiv.org
Furthermore, a C2-symmetric trans-cyclooctene diol (C2TCO) has been synthesized from this compound in three steps. acs.org This involves the photooxygenation of this compound, followed by a Kornblum-DeLaMare rearrangement and subsequent reduction. acs.org These TCO linkers, derived from this compound, have shown applications in drug delivery and live-cell imaging. chemrxiv.orgnih.gov
| Linker Type | Starting Material | Key Intermediate | Application |
| Cleavable sTCO | This compound | Bicyclo[6.1.0]non-2-ene | Drug Delivery chemrxiv.orgresearchgate.net |
| C2TCO-diol | This compound | Lactol | Bioorthogonal Disassembly acs.org |
| Bifunctional TCO | 1,5-Cyclooctadiene (B75094) | (E,E)-COD | Live-cell Imaging nih.gov |
Contributions to Polymer Science and Advanced Materials
This compound serves as a valuable monomer and precursor in the synthesis of a variety of polymers and advanced materials. guidechem.com Its cyclic and conjugated nature allows for the creation of polymers with unique properties and architectures. rsc.org
Synthesis of High-Performance Transparent Plastics
A significant application of this compound in materials science is its use in the synthesis of high-performance transparent plastics. rsc.orgresearchgate.net This is achieved through the free radical copolymerization of this compound with maleic anhydride (B1165640) or N-substituted maleimides. rsc.orgrsc.org
The resulting alternating copolymers exhibit a range of desirable properties, including:
Tunable Glass Transition Temperature (Tg): The Tg of these copolymers can be finely adjusted over a wide range, from 62 °C to 300 °C. rsc.orgresearchgate.net
Excellent Thermal Resistance: These materials demonstrate high thermal stability. rsc.org
Superior Optical Properties: The copolymers can achieve high levels of transmissivity, up to 90%. rsc.orgrsc.org
The incorporation of the cyclic units from this compound into the main polymer chain contributes to the high glass transition temperature and transparency of the resulting plastics. rsc.org
| Copolymer System | Glass Transition Temperature (Tg) | Optical Transmissivity |
| Poly(COD-alt-MA) | Tunable (62 °C to 300 °C) rsc.org | Up to 90% rsc.org |
| Poly(COD-alt-RMIs) | Tunable (62 °C to 300 °C) rsc.org | Up to 90% rsc.org |
Production of Telechelic Polymers and Other Polymeric Structures
This compound is utilized in the synthesis of telechelic polymers, which are polymers with functional end-groups capable of further reaction. caltech.edugoogle.com One method for producing telechelic polycyclooctadiene (PCOD) is through ring-opening metathesis polymerization (ROMP). spm.com.cnresearchgate.net In this process, a chain transfer agent (CTA) is used to control the molecular weight and introduce functionality at the polymer chain ends. google.comspm.com.cn For example, POSS (Polyhedral Oligomeric Silsesquioxane)-terminated PCOD telechelics have been synthesized using a POSS-containing CTA. spm.com.cn These POSS-terminated polymers exhibit improved thermal stability and surface hydrophobicity compared to unmodified PCOD. spm.com.cn
Cationic polymerization of this compound has also been investigated to produce polycyclooctadiene. tandfonline.com The structure of the resulting polymer, consisting primarily of 1,4-structural units, is influenced by the solvent used during polymerization. tandfonline.com
Formation of Carbon Nanomaterials
The unique structural and reactive properties of this compound have positioned it as a valuable precursor in the synthesis of advanced carbon nanomaterials. A notable application is in the production of carbon nanosheets through hypergolic reactions. Hypergolic systems involve a fuel and an oxidizer that ignite spontaneously upon contact at ambient conditions, offering a rapid and energy-efficient route for materials synthesis.
In a specific application, this compound, a carbon-rich (approximately 90% carbon) compound, serves as the fuel, while fuming nitric acid acts as the strong oxidizer. smolecule.com The spontaneous ignition of this pair at room temperature leads to the formation of carbon nanosheets. This method is distinguished by its simplicity and the generation of useful energy during the process. smolecule.com
The resulting carbon nanosheets exhibit specific morphological and compositional characteristics. Research findings indicate that the nanosheets are typically amorphous, with an average thickness of about 2 nanometers. smolecule.com Spectroscopic and microscopic analyses have revealed that these sheets contain oxygen and nitrogen heteroatoms within their carbon matrix. smolecule.com A significant advantage of using this compound in this hypergolic system is the high carbon yield, which can reach up to 25%. This yield is reported to be the highest among similar hypergolic preparations from cyclic diene fuels. smolecule.com Scanning Electron Microscopy (SEM) has confirmed the formation of these nanosheets, which can display a multilayer structure near their edges due to the stacking of individual layers. ontosight.ai
While methods like Chemical Vapor Deposition (CVD) are common for producing various carbon nanostructures such as nanotubes from hydrocarbon precursors, the documented use of this compound has centered on this novel hypergolic synthesis route. smolecule.comnih.gov This approach represents an expanding area in materials science, providing a distinct pathway to 2D carbon materials. ontosight.ai
| Property | Finding | Reference |
|---|---|---|
| Synthesis Method | Hypergolic reaction with fuming nitric acid | smolecule.com |
| Precursor | This compound | smolecule.com |
| Carbon Yield | Up to 25% | smolecule.com |
| Morphology | Amorphous nanosheets | smolecule.com |
| Average Thickness | ~2 nm | smolecule.com |
| Composition | Carbon matrix with incorporated Oxygen and Nitrogen heteroatoms | smolecule.com |
Fundamental Model System for Studying Cyclic Diene Chemistry
This compound serves as a fundamental model system for investigating various aspects of cyclic diene chemistry, largely due to its distinct conformational flexibility and reactivity compared to smaller, more rigid cyclic dienes. Its eight-membered ring provides a unique platform for studying the interplay between ring strain, conformation, and chemical behavior in pericyclic reactions.
Conformational Analysis: The cis,cis-1,3-cyclooctadiene (cc-COD) molecule is considerably more flexible than its smaller counterpart, 1,3-cyclohexadiene (B119728), due to the rotational freedom of its —C—C—C—C— sp³ carbon skeleton. aip.org This flexibility leads to the existence of multiple conformers in the ground state. aip.orgacs.org Theoretical studies using methods like Density Functional Theory (DFT) and molecular mechanics have been employed to identify and characterize these conformers, with the most stable having C₂ symmetry. aip.org The complexity of its potential energy surface is further highlighted in studies of sigmatropic rearrangements. For instance, density functional calculations on smolecule.comamazonaws.com hydrogen shifts revealed that while 1,3-cyclohexadiene has a single transition structure, this compound features two diastereomeric transition structures and six distinct conformers (three pairs of enantiomers), making it a rich system for studying complex reaction coordinates. capes.gov.br
Pericyclic Reactions: The behavior of this compound in pericyclic reactions is a key area of study.
Diels-Alder Reactions: It can function as the diene component in [4+2] cycloaddition reactions to produce bicyclic systems. ontosight.aiontosight.ai However, its reactivity is highly sensitive to the nature of the dienophile. In some studies, such as reactions with certain β-fluoro-β-nitrostyrenes, this compound was found to be unreactive, whereas smaller cyclic dienes like cyclopentadiene (B3395910) and 1,3-cyclohexadiene readily formed cycloadducts. beilstein-journals.org This differential reactivity underscores the influence of the diene's conformation and steric hindrance. It also participates in Nitroso Diels-Alder (NDA) reactions, although in some cases, it provides only moderate yields compared to other cyclic dienes under similar conditions. nih.gov
Electrocyclic Reactions: The relationship between this compound and its bicyclic isomer, cis-bicyclo[4.2.0]oct-7-ene, is a classic case study in electrocyclic reactions. The thermal ring-opening of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is notable because it proceeds through a formal disrotatory mechanism. rsc.org This outcome is contrary to the predictions of the Woodward-Hoffmann rules for a thermal 4-electron process, which would favor a conrotatory pathway. This "forbidden" pathway has prompted detailed mechanistic investigations, suggesting complex routes possibly involving an initial conrotatory opening to the highly strained cis,trans-1,3-cyclooctadiene, followed by isomerization. rsc.org
Photochemical Reactions: The excited-state dynamics of this compound are also of fundamental interest. Upon UV excitation, it undergoes ultrafast decay back to the ground state. aip.org This process can lead to photoproducts such as cis,trans-1,3-cyclooctadiene via cis-trans photoisomerization or cis-bicyclo[4.2.0]oct-7-ene through a photochemical electrocyclic ring closure. aip.org Its larger, more flexible ring system allows for different dynamic pathways compared to the more rigid 1,3-cyclohexadiene, making it a valuable model for understanding how molecular structure dictates photochemical fate. aip.org
Q & A
Q. What are the primary synthetic routes for producing 1,3-cyclooctadiene, and how do experimental conditions influence product purity?
this compound is synthesized via catalytic hydrogenation of cyclooctatetraene derivatives or through β-hydrogen elimination in hydrogermylation reactions. For example, hydrogermylation of 1,4-cyclooctadiene with group 14 element(II) hydrides (e.g., GeH₂) yields this compound via intermediate β-hydrogen elimination steps . Purity is highly dependent on stabilizing additives (e.g., TBC) to prevent polymerization, as noted in Sigma-Aldrich’s technical specifications .
Q. How can researchers verify the structural identity and purity of this compound in experimental settings?
For known compounds like this compound, identity confirmation relies on comparative analysis using NMR, GC-MS, and IR spectroscopy against literature data. New derivatives require additional characterization (e.g., elemental analysis, X-ray crystallography). Purity is assessed via GC with flame ionization detection (≥95% purity threshold) .
Q. What safety protocols are critical when handling this compound in the laboratory?
this compound is classified as toxic (Tox.) and a potential aspiration hazard (Asp.). Handling requires inert atmospheres (N₂/Ar), fume hoods, and personal protective equipment (gloves, goggles). Stabilizers like TBC must be maintained to prevent exothermic decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of this compound in photoisomerization vs. catalytic hydrogenation?
Photoisomerization of (Z,Z)-1,3-cyclooctadiene under cyclodextrin nanosponge hosts induces enantiodifferentiation via supramolecular sensitization, favoring specific stereoisomers . In contrast, Pd-Rh bimetallic nanoparticles catalyze partial hydrogenation to cyclooctene derivatives, where steric and electronic effects of the catalyst dictate regioselectivity . Kinetic isotopic labeling and DFT modeling are recommended to resolve competing pathways.
Q. How do kinetic and thermodynamic parameters for this compound hydration differ across acid concentrations, and what contradictions arise in existing data?
At 80°C in 1.05 M H₂SO₄, this compound exhibits a relative hydration rate of 0.25–5 (approximate), with extrapolated enthalpy of activation (ΔH‡) at ~13–14 kcal/mol . However, epoxidation kinetics with dimethyldioxirane show a second-order rate constant () of 0.31 m⁻¹s⁻¹, highlighting solvent- and mechanism-dependent reactivity discrepancies. Researchers should reconcile these via Arrhenius plots and transition-state calculations .
Q. What computational strategies are effective for modeling transition states in this compound epoxidation, and how do ring size and strain affect reactivity?
Density functional theory (DFT) at the B3LYP/6-31G level predicts spiro-transition states with asynchronous oxygen transfer during epoxidation. For this compound, the activation energy (14.14 kcal/mol) is higher than for 1,3-cyclohexadiene (13.37 kcal/mol), attributed to greater ring strain and torsional effects. Gas-phase calculations are prioritized to isolate electronic factors .
Q. How can copolymerization of this compound with maleic anhydride be optimized for high-performance transparent plastics?
Free radical copolymerization with maleic anhydride or N-substituted maleimides requires strict control of initiator concentration (e.g., AIBN) and monomer ratios. High transparency and thermal stability are achieved at 1:1 stoichiometry under inert conditions, as shown in recent studies. NMR monitors conversion, while DSC and TGA assess material properties .
Q. What role does ligand design play in palladium-catalyzed reactions involving this compound?
In palladium complexes (e.g., (this compound)Pd(Pr₂PC₂H₄PPr₂)), bidentate ligands influence diene coordination geometry and catalytic activity. Steric bulk in phosphine ligands (e.g., Pr₃P) enhances selectivity in cross-coupling or hydrogenation. Single-crystal XRD and NMR are critical for structural validation .
Methodological Considerations
Q. How should researchers address contradictions in kinetic data between hydration and epoxidation studies?
- Experimental Design : Conduct parallel experiments under identical solvent/acid conditions.
- Data Analysis : Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡) across mechanisms.
- Computational Validation : Perform DFT benchmarking to identify solvent effects or transition-state variations .
Q. What advanced techniques validate β-hydrogen elimination pathways in hydrogermylation reactions producing this compound?
- Isotopic Labeling : Deuterated substrates (e.g., GeD₂) track hydrogen transfer steps.
- In Situ Spectroscopy : Operando IR or NMR captures intermediates like 1,4-cyclooctadiene.
- Kinetic Profiling : Monitor product ratios (1,3- vs. 1,4-cyclooctadiene) under varying temperatures .
Tables
Table 1. Kinetic parameters for this compound reactions.
| Reaction Type | Rate Constant () | Activation Energy (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Hydration (1.05 M H₂SO₄) | ~0.31 m⁻¹s⁻¹ | 14.14 | UV kinetics | |
| Epoxidation (DMDO) | 0.31 m⁻¹s⁻¹ | 14.14 (DFT) | DFT/B3LYP/6-31G | |
| Hydrogermylation | N/A | N/A | GC-MS/ NMR |
Table 2. Key spectral identifiers for this compound.
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 5.4–5.6 (alkene protons), δ 2.2–2.5 (CH₂) | |
| IR | 1640 cm⁻¹ (C=C stretch) | |
| GC-MS | m/z 108 (M⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
